10,12-bis(ethylsulfanyl)-10-sulfanylidene-2,7,9,11-tetraza-10λ5-phosphatricyclo[6.4.0.02,6]dodeca-1(8),6,11-triene
Overview
Description
2,4-bis(ethylthio)-2,6,7,8-tetrahydro-1H-pyrrolo[1’,2’:1,2]imidazo[4,5-d][1,3,2]diazaphosphinine 2-sulfide is a complex heterocyclic compound that features a unique structure combining elements of imidazole and diazaphosphinine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-bis(ethylthio)-2,6,7,8-tetrahydro-1H-pyrrolo[1’,2’:1,2]imidazo[4,5-d][1,3,2]diazaphosphinine 2-sulfide typically involves multi-step organic synthesis. The process begins with the preparation of the imidazole ring, followed by the introduction of the diazaphosphinine moiety. The ethylthio groups are then added through substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and concentration, is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2,4-bis(ethylthio)-2,6,7,8-tetrahydro-1H-pyrrolo[1’,2’:1,2]imidazo[4,5-d][1,3,2]diazaphosphinine 2-sulfide can undergo various chemical reactions, including:
Oxidation: The ethylthio groups can be oxidized to sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur groups or alter the imidazole ring.
Substitution: The ethylthio groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require the use of halogenating agents or alkylating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio groups can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2,4-bis(ethylthio)-2,6,7,8-tetrahydro-1H-pyrrolo[1’,2’:1,2]imidazo[4,5-d][1,3,2]diazaphosphinine 2-sulfide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in certain reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,4-bis(ethylthio)-2,6,7,8-tetrahydro-1H-pyrrolo[1’,2’:1,2]imidazo[4,5-d][1,3,2]diazaphosphinine 2-sulfide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with im
Properties
IUPAC Name |
10,12-bis(ethylsulfanyl)-10-sulfanylidene-2,7,9,11-tetraza-10λ5-phosphatricyclo[6.4.0.02,6]dodeca-1(8),6,11-triene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N4PS3/c1-3-18-11-9-10(12-8-6-5-7-15(8)9)13-16(17,14-11)19-4-2/h3-7H2,1-2H3,(H,13,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVWTIQYXZBDFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NP(=S)(NC2=C1N3CCCC3=N2)SCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N4PS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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